![molecular formula C11H22O5Si B13739456 Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate CAS No. 3369-76-4](/img/structure/B13739456.png)
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate is an organosilicon compound with the molecular formula C11H22O5Si. This compound is notable for its unique structure, which includes both ester and silyl ether functionalities. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate typically involves the reaction of ethyl 3-hydroxy-2-butenoate with diethoxymethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and stringent control of reaction conditions are essential to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various silyl-substituted compounds.
Scientific Research Applications
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable, yet reversible, silyl ether linkages.
Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic polymers.
Mechanism of Action
The mechanism by which Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate exerts its effects is primarily through the formation and cleavage of silyl ether bonds. These bonds are stable under neutral conditions but can be selectively cleaved under acidic or basic conditions, allowing for controlled release of functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silyl ether group.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropyl(diethoxy)methylsilane
- 2-((2-(methacryloyloxy)ethyl)disulfanyl)ethyl (3-(diethoxymethylsilyl)propyl)carbamate
Uniqueness
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate is unique due to its combination of ester and silyl ether functionalities, which provide a versatile platform for various chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable in synthetic chemistry and material science.
Properties
CAS No. |
3369-76-4 |
|---|---|
Molecular Formula |
C11H22O5Si |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
ethyl 3-[diethoxy(methyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C11H22O5Si/c1-6-13-11(12)9-10(4)16-17(5,14-7-2)15-8-3/h9H,6-8H2,1-5H3 |
InChI Key |
CVYZQFKHZWFVKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)O[Si](C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



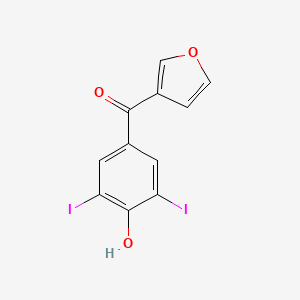

![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)


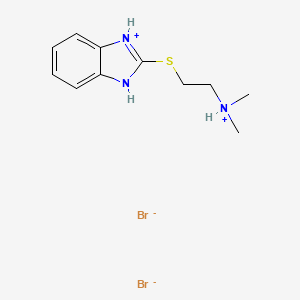
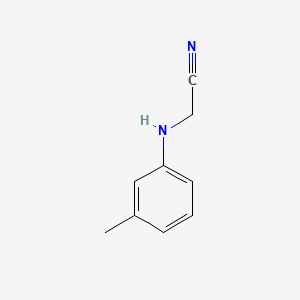
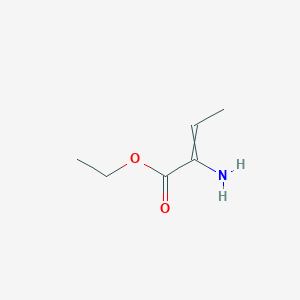
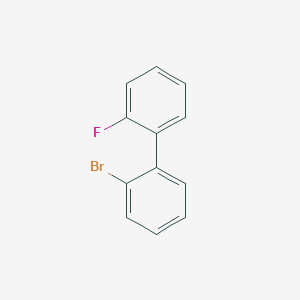


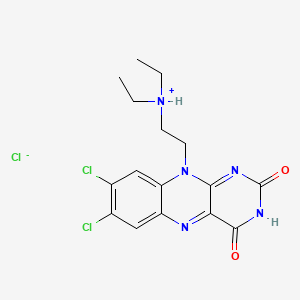
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
